Cas no 205680-84-8 (2-(5-Hydroxycarbonyl-2-nitrophenyl)-malondialdehyde Monohydrate)

2-(5-Hydroxycarbonyl-2-nitrophenyl)-malondialdehyde Monohydrate is a specialized organic compound featuring a nitrophenyl group linked to a malondialdehyde moiety, with a carboxyl group at the 5-position and a monohydrate form. This structure makes it valuable in synthetic chemistry, particularly as an intermediate in the preparation of complex heterocycles or functionalized aromatic systems. The presence of both aldehyde and carboxylic acid functionalities allows for versatile reactivity, enabling applications in cross-coupling, condensation, and cyclization reactions. Its monohydrate form ensures stability and ease of handling. The nitro group further enhances its utility as an electrophile in nucleophilic substitution reactions. This compound is suited for research and industrial applications requiring precise molecular modifications.
2-(5-Hydroxycarbonyl-2-nitrophenyl)-malondialdehyde Monohydrate structure
205680-84-8 structure
Product Name:2-(5-Hydroxycarbonyl-2-nitrophenyl)-malondialdehyde Monohydrate
CAS No:205680-84-8
MF:C10H9NO7
MW:255.180963277817
CID:287938
PubChem ID:2736543
Update Time:2025-06-23

2-(5-Hydroxycarbonyl-2-nitrophenyl)-malondialdehyde Monohydrate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,3-(1-formyl-2-oxoethyl)-4-nitro-, hydrate (1:1)
    • 2-(5-CARBOXY-2-NITROPHENYL)MALONDIALDEHYDE MONOHYDRATE
    • 2-(5-Hydroxycarbonyl-2-nitrophenyl)-malondialdehyde monohydrate
    • 3-(1,3-dioxopropan-2-yl)-4-nitrobenzoic acid,hydrate
    • C-5747
    • 205680-84-8
    • 3-(1, 3-dioxopropan-2-yl)-4-nitrobenzoic acid;hydrate
    • 3-(1,3-dioxopropan-2-yl)-4-nitrobenzoic acid;hydrate
    • AKOS027383136
    • Benzoic acid, 3-(1-formyl-2-oxoethyl)-4-nitro-, hydrate (1:1)
    • SCHEMBL2555477
    • 3-(1,3-dioxopropan-2-yl)-4-nitrobenzoicacidhydrate
    • 2-(5-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde 1-hydrate
    • 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid--water (1/1)
    • 2-(5-HYDROXYCARBONYL-2-NITROPHENYL)MALONDIALDEHYDE MONOHYDRATE, 95
    • 3-(1,3-dioxopropan-2-yl)-4-nitrobenzoic acid hydrate
    • DTXSID70371431
    • SB85353
    • 2-(5-Hydroxycarbonyl-2-nitrophenyl)-malondialdehyde Monohydrate
    • MDL: MFCD00216507
    • Inchi: 1S/C10H7NO6.H2O/c12-4-7(5-13)8-3-6(10(14)15)1-2-9(8)11(16)17;/h1-5,7H,(H,14,15);1H2
    • InChI Key: SWNCDLAMOWGSKH-UHFFFAOYSA-N
    • SMILES: O=CC(C=O)C1C=C(C(=O)O)C=CC=1[N+](=O)[O-].O

Computed Properties

  • Exact Mass: 255.03800
  • Monoisotopic Mass: 255.03790163g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 328
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 118Ų

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 214-216(dec.)
  • PSA: 126.49000
  • LogP: 1.23330
  • Solubility: Not available

2-(5-Hydroxycarbonyl-2-nitrophenyl)-malondialdehyde Monohydrate Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

2-(5-Hydroxycarbonyl-2-nitrophenyl)-malondialdehyde Monohydrate Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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Additional information on 2-(5-Hydroxycarbonyl-2-nitrophenyl)-malondialdehyde Monohydrate

Introduction to 2-(5-Hydroxycarbonyl-2-nitrophenyl)-malondialdehyde Monohydrate (CAS No. 205680-84-8)

2-(5-Hydroxycarbonyl-2-nitrophenyl)-malondialdehyde Monohydrate, identified by its CAS number 205680-84-8, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a unique structural arrangement of hydroxycarbonyl and nitrophenyl groups, has been extensively studied for its potential applications in drug development and molecular biology. The monohydrate form indicates the presence of a water molecule in its crystalline structure, which can influence its solubility and reactivity, making it a subject of interest for researchers seeking to optimize its properties for various scientific applications.

The structural motif of 2-(5-Hydroxycarbonyl-2-nitrophenyl)-malondialdehyde consists of a malondialdehyde core conjugated with a 5-hydroxycarbonyl-2-nitrophenyl group. This configuration suggests that the compound may exhibit distinct electronic and steric properties, which could be exploited in the design of novel bioactive molecules. Malondialdehyde (MDA) is a well-known reactive oxygen species (ROS) that plays a crucial role in the formation of advanced glycation end-products (AGEs), making this compound relevant to studies on oxidative stress and aging-related pathologies. The nitrophenyl group introduces additional reactivity, potentially allowing for further functionalization and derivatization to tailor its biological activity.

In recent years, there has been growing interest in the development of small-molecule probes that can interact with biological targets to study disease mechanisms or serve as leads for drug discovery. The 5-hydroxycarbonyl-2-nitrophenyl moiety in this compound could serve as a handle for designing molecules that interact with specific enzymes or proteins involved in metabolic pathways. For instance, studies have shown that nitroaromatic compounds can act as inhibitors or modulators of various enzymes, including those implicated in inflammation and cancer. The hydroxycarbonyl group may also participate in hydrogen bonding interactions, enhancing the binding affinity of the compound to its target.

One of the most compelling aspects of 2-(5-Hydroxycarbonyl-2-nitrophenyl)-malondialdehyde Monohydrate is its potential role in understanding the chemistry of reactive intermediates involved in biological processes. Malondialdehyde itself is a key intermediate in the oxidation of lipids, and its derivatives have been studied for their ability to modify biomolecules, leading to cellular dysfunction. By incorporating a nitrophenyl group, researchers can potentially enhance the stability and reactivity of MDA derivatives, making them more suitable for use as biochemical tools. The monohydrate form may also improve solubility, which is often a critical factor in biological assays and drug formulations.

Recent advancements in computational chemistry have enabled more accurate predictions of the properties and reactivities of complex molecules like 2-(5-Hydroxycarbonyl-2-nitrophenyl)-malondialdehyde Monohydrate. Molecular modeling studies have suggested that this compound could form stable complexes with biomolecules such as enzymes and nucleic acids, depending on its functional groups' orientation and electronic distribution. These insights are valuable for designing experiments aimed at characterizing its biological activity. Additionally, spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to elucidate its structure and dynamics, providing further evidence for its potential utility.

The pharmaceutical industry has long been interested in developing drugs that target oxidative stress pathways, given their involvement in numerous diseases. 5-Hydroxycarbonyl-2-nitrophenyl derivatives have shown promise as antioxidants or prooxidants depending on their cellular context, making them versatile tools for studying redox signaling. The malondialdehyde core suggests potential applications in developing treatments for conditions associated with excessive ROS production, such as neurodegenerative diseases or cardiovascular disorders. By modifying the substituents on the nitrophenyl ring, researchers can fine-tune the pharmacological properties of this compound to achieve desired therapeutic effects.

In conclusion,2-(5-Hydroxycarbonyl-2-nitrophenyl)-malondialdehyde Monohydrate represents a fascinating chemical entity with significant potential in both academic research and drug development. Its unique structural features make it a valuable tool for studying biological processes related to oxidative stress and metabolic dysfunction. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in advancing our knowledge of disease mechanisms and developing new therapeutic strategies.

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